B1191800 META060

META060

カタログ番号: B1191800
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

META060 is multikinase inhibitor, which inhibits the activity of kinases (spleen tyrosine kinase, Bruton/'s tyrosine kinase, phosphatidylinositol 3-kinase, and GSK3) associated with RA and inhibits beta-catenin phosphorylation. This compound also inhibits osteoclastogenesis as wells as inhibits IL-1beta-activated prostaglandin E(2), matrix metalloproteinase 3, IL-6, IL-8, and monocyte chemotactic protein 1 in RASFs. In mice with acute inflammation, oral administration of this compound reduced paw swelling similar to the effect of aspirin. In mice with CIA, this compound significantly reduced the arthritis index and decreased bone, joint, and cartilage degradation. Serum IL-6 concentrations in these mice were inhibited in a dose-dependent manner. This compound may have therapeutic potential in the treatment of inflammatory diseases. (Arthritis Rheum. 2010 Jun; 62(6):1683-92 )

科学的研究の応用

Anti-inflammatory Effects in Cellular Models

META060 has been shown to target inflammatory signal transduction without affecting the constitutive COX-2 enzymatic activity in lipopolysaccharide-stimulated RAW 264.7 macrophages. It inhibits the formation of prostaglandin E2 and nitric oxide, reduces COX-2 abundance, and suppresses NF-κB activation. This compound also inhibits multiple kinases in the NF-κB signaling pathway, including BTK, PI3K, and GSK3, suggesting its potential as a safe anti-inflammatory therapeutic (Desai et al., 2009).

Obesity and Insulin Resistance Management

Research indicates that this compound can help manage obesity and insulin resistance. In a high-fat-diet fed mouse model, this compound significantly reduced weight gain, improved glucose tolerance, and exhibited effects comparable to the treatment with rosiglitazone. This suggests that this compound has potential therapeutic value in managing obesity and insulin resistance (Vroegrijk et al., 2013).

Cardiovascular Health

This compound has been found to attenuate TNF-α-activated inflammation, reduce endothelial-monocyte interactions, and inhibit matrix metalloproteinase-9 expression. It selectively inhibits NF-κB and AP-1 in THP-1 monocytes, suggesting that it can ameliorate inflammation and plaque destabilization in atherosclerosis, thus potentially benefiting cardiovascular health (Desai et al., 2012).

Effects on Bone and Cartilage Degradation

In studies on osteoclastogenesis and matrix metalloproteinases, this compound was shown to inhibit the activity of kinases associated with rheumatoid arthritis and reduce beta-catenin phosphorylation. It also inhibited osteoclastogenesis and inflammatory markers in human rheumatoid arthritis synovial fibroblasts. In mouse models, this compound reduced swelling in acute inflammation and inhibited bone and cartilage destruction in chronic inflammation models, indicating its potential in the treatment of inflammatory diseases (Konda et al., 2010).

特性

外観

Solid powder

同義語

META-060;  META060;  META 060; Unknown

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。